Dual Receptor Pharmacology: ALX 40-4C Antagonizes APJ Whereas AMD3100 Lacks APJ Activity
ALX 40-4C demonstrates dual CXCR4/APJ antagonist activity, whereas the class comparator AMD3100 shows no reported APJ receptor antagonism. In competitive binding assays using 125I-Apelin-13 on APJ-expressing cells, ALX 40-4C displaced the radioligand with an IC50 of 2.9 μM [1]. In parallel, the natural ligand Apelin-13 achieved an IC50 of 0.2 nM, providing a 14,500-fold affinity differential that contextualizes ALX 40-4C's APJ activity as modest but pharmacologically detectable. Functional cell-cell fusion assays confirmed that ALX 40-4C inhibits HIV-1 gp120/APJ-mediated membrane fusion with IC50 values of 3.41 μM (IIIB isolate) and 3.1 μM (89.6 isolate) [1]. AMD3100 has not been reported to antagonize APJ in peer-reviewed literature, establishing ALX 40-4C as a distinct tool compound for studies requiring simultaneous interrogation of CXCR4 and APJ signaling axes.
| Evidence Dimension | APJ receptor antagonism (competitive radioligand binding) |
|---|---|
| Target Compound Data | IC50 = 2.9 μM (displacement of 125I-Apelin-13) |
| Comparator Or Baseline | Apelin-13 (natural ligand): IC50 = 0.2 nM; AMD3100: no reported APJ antagonism |
| Quantified Difference | ALX 40-4C shows measurable APJ antagonism; AMD3100 does not |
| Conditions | Stably transfected APJ-expressing cells; 0.2 nM 125I-Apelin-13; 90 min incubation at room temperature; binding buffer (50 mM Hepes pH 7.4, 1 mM CaCl2, 5 mM MgCl2, 0.1% BSA) |
Why This Matters
Researchers investigating HIV-1 neuropathogenesis or CNS reservoirs may preferentially select ALX 40-4C over AMD3100 due to its validated APJ antagonism, enabling studies of the APJ co-receptor axis that AMD3100 cannot address.
- [1] Zhou N, Fang J, Acheampong E, Mukhtar M, Pomerantz RJ. Binding of ALX40-4C to APJ, a CNS-based receptor, inhibits its utilization as a co-receptor by HIV-1. Virology. 2003 Jul 20;312(1):196-203. doi: 10.1016/s0042-6822(03)00185-5. PMID: 12890632. View Source
